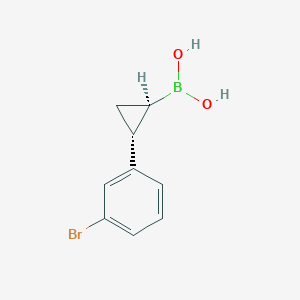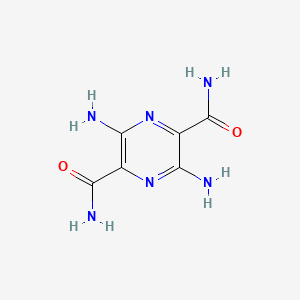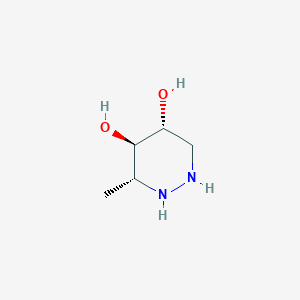
(R)-2-Bromo-5-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridines and pyrrolidines It is characterized by the presence of a bromine atom at the second position and a pyrrolidinyl group at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidinyl group. One common method involves the bromination of 2,5-dichloropyridine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromo-5-chloropyridine is then subjected to a nucleophilic substitution reaction with pyrrolidine to yield ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Bromo-5-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Bromo-5-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Bromo-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(pyrrolidin-2-yl)pyridine: A similar compound with a pyrrolidinyl group at the third position of the pyridine ring.
®-2-Chloro-5-(pyrrolidin-2-yl)pyridine: A compound with a chlorine atom instead of bromine.
®-2-Fluoro-5-(pyrrolidin-2-yl)pyridine: A compound with a fluorine atom instead of bromine.
Uniqueness
®-2-Bromo-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
2-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m1/s1 |
InChI-Schlüssel |
HFHUQKSKYTXHOJ-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CN=C(C=C2)Br |
Kanonische SMILES |
C1CC(NC1)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)



![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)




![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
